molecular formula C9H7Br2N3O2 B1319432 Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 87597-21-5

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1319432
Key on ui cas rn: 87597-21-5
M. Wt: 348.98 g/mol
InChI Key: ONYDCYFHPPFRGX-UHFFFAOYSA-N
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Patent
US09284317B2

Procedure details

To a stirred solution of 2-amino-3,5-dibrompyrazine (20 g, 79 mmol) in dimethylcarbonate (133 mL) at rt was added ethyl 3-bromo-2-oxopropanoate (17.14 g, 79 mmol) in one portion. After stirring at 110° C. for 3 h, the solution was stirred at rt overnight. Water and DCM were added and the aqueous phase was extracted with DCM. After washing of the organic phase with water, drying over Na2(SO4) and filtration the organic phase was evaporated. Flash chromatography yielded 13.95 g (50.6%) ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: 1H-NMR (300 MHz, CDCl3): δ=8.30 (s, 1H), 8.27 (s, 1H), 4.48 (q, 2H), 1.43 (tr, 3H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14].O.C(Cl)Cl>COC(=O)OC>[Br:9][C:5]1[N:6]=[C:7]([Br:8])[C:2]2[N:3]([CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:1]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Br
Name
Quantity
17.14 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
133 mL
Type
solvent
Smiles
COC(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring at 110° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at rt overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
WASH
Type
WASH
Details
After washing of the organic phase with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2(SO4) and filtration the organic phase
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=C(N2)C(=O)OCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 13.95 g
YIELD: PERCENTYIELD 50.6%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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